molecular formula C5H8O2S B097208 Thiolane-3-carboxylic acid CAS No. 18133-20-5

Thiolane-3-carboxylic acid

Cat. No.: B097208
CAS No.: 18133-20-5
M. Wt: 132.18 g/mol
InChI Key: BSNQHVPRAPQLSW-UHFFFAOYSA-N
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Description

Thiolane-3-carboxylic acid is a sulfur-containing heterocyclic compound with a five-membered ring structure It is a derivative of thiolane, which is a saturated analog of thiophene

Mechanism of Action

Target of Action

Thiolane-3-carboxylic acid, like other thiophene derivatives, is a biologically active compound . More research is needed to identify the specific targets and their roles.

Mode of Action

It’s known that thiophene derivatives interact with various biological targets, leading to a variety of biological effects . The exact interaction of this compound with its targets and the resulting changes are areas for future research.

Biochemical Pathways

This compound, as a thiophene derivative, may be involved in various biochemical pathways. Thiophene derivatives are synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile . .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific effects of this compound at the molecular and cellular level are areas for future research.

Action Environment

It’s known that thiophene derivatives have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (ofets), and in the fabrication of organic light-emitting diodes (oleds) . This suggests that the action of this compound may be influenced by environmental factors related to these applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiolane-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of thiolane with carbon dioxide in the presence of a base, such as sodium hydroxide, under high pressure and temperature conditions. Another method involves the oxidation of thiolane-3-thiol using oxidizing agents like hydrogen peroxide or potassium permanganate.

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of thiophene-3-carboxylic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under hydrogen gas at elevated temperatures and pressures. The resulting this compound is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Thiolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: It can be reduced to thiolane-3-methanol using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted thiolane derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

    Oxidation: Thiolane-3-sulfoxide, thiolane-3-sulfone.

    Reduction: Thiolane-3-methanol.

    Substitution: Various substituted thiolane derivatives depending on the electrophile used.

Scientific Research Applications

Thiolane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-carboxylic acid: An unsaturated analog with a similar structure but different electronic properties.

    Thiolane-2-carboxylic acid: A positional isomer with the carboxyl group at the 2-position instead of the 3-position.

    Thiolane-3-thiol: A thiol derivative with a thiol group instead of a carboxyl group.

Uniqueness

Thiolane-3-carboxylic acid is unique due to its combination of a sulfur-containing heterocyclic ring and a carboxyl functional group. This combination imparts distinct chemical reactivity and potential applications in various fields. Its saturated ring structure also differentiates it from unsaturated analogs like thiophene-3-carboxylic acid, providing different electronic and physical properties.

Properties

IUPAC Name

thiolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNQHVPRAPQLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18133-20-5
Record name thiolane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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